

A Technical Guide to 4-Cyanofuran-2-carboxylic Acid: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: 4-Cyanofuran-2-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Core Properties

4-Cyanofuran-2-carboxylic acid is a bifunctional organic molecule featuring a furan ring substituted with both a nitrile ($-C\equiv N$) and a carboxylic acid ($-COOH$) group. This unique arrangement of electron-withdrawing groups on an aromatic heterocycle imparts distinct chemical reactivity and makes it a valuable synthon for creating more complex molecular architectures.

Its formal IUPAC name is **4-cyanofuran-2-carboxylic acid**[\[1\]](#).

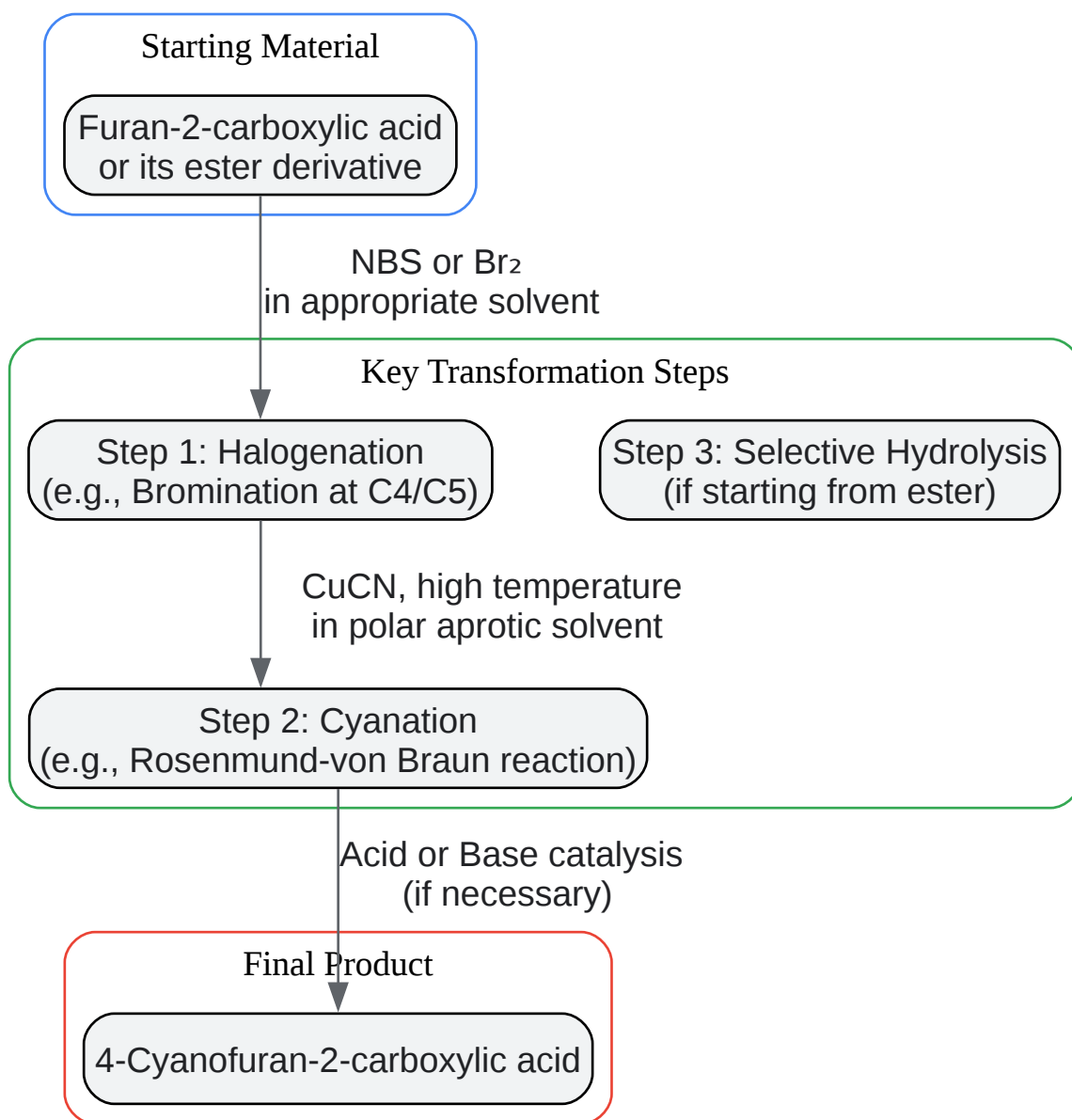
Table 1: Key Identifiers and Physicochemical Properties

Property	Value	Source
IUPAC Name	4-cyanofuran-2-carboxylic acid	[1]
Molecular Formula	C ₆ H ₃ NO ₃	[1]
Molecular Weight	137.09 g/mol	[1]
CAS Number	15019-30-4	[2]
Canonical SMILES	<chem>C1=C(OC=C1C#N)C(=O)O</chem>	[1]
Appearance	White to off-white crystalline powder (typical)	Vendor Data
pKa	~3-4 (estimated, acidic proton on carboxyl group)	Chemical Analogy

The presence of both a hydrogen bond donor (the carboxylic acid) and acceptor (nitrile and furan oxygen) within a rigid framework is a key feature driving its utility in drug design, where specific interactions with biological targets are paramount[3][4].

Synthesis and Purification: A Mechanistic Perspective

The synthesis of substituted furans is a well-established field of organic chemistry, with multiple routes available[5]. For **4-Cyanofuran-2-carboxylic acid**, a common and logical synthetic approach involves the modification of a pre-existing furan core. A plausible synthetic workflow is outlined below.



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Caption: Generalized synthetic workflow for **4-Cyanofuran-2-carboxylic acid**.

Experimental Protocol: A Representative Synthesis

This protocol is a generalized representation based on established furan chemistry. Researchers should consult specific literature for optimized conditions.

- Bromination of the Furan Ring: Furan-2-carboxylic acid or its methyl/ethyl ester is dissolved in a suitable solvent (e.g., dichloromethane or acetic acid). N-Bromosuccinimide (NBS) is

added portion-wise at a controlled temperature (typically 0 °C to room temperature) to selectively install a bromine atom, primarily at the 5-position and subsequently the 4-position. The reaction is monitored by TLC or GC-MS.

- Causality: The carboxyl group is a deactivating, meta-directing group in typical electrophilic aromatic substitution. However, in the highly activated furan ring, substitution still occurs readily, often leading to a mixture of isomers that require careful separation. Using an ester protects the acid functionality and can improve solubility.
- Cyanation Reaction: The isolated 4-bromo-furan-2-carboxylate intermediate is subjected to a nucleophilic substitution with a cyanide source, such as copper(I) cyanide (CuCN). This reaction, a variant of the Rosenmund-von Braun reaction, is typically performed at elevated temperatures (150-200 °C) in a high-boiling polar aprotic solvent like DMF or NMP.
 - Causality: The transition metal catalyst (copper) is essential to facilitate the displacement of the aryl halide with the cyanide anion, a reaction that is otherwise difficult. This step is critical for introducing the nitrile functionality.
- Hydrolysis and Purification: If an ester was used as the starting material, the resulting 4-cyanofuran-2-carboxylate is hydrolyzed to the carboxylic acid using standard aqueous acid (e.g., HCl) or base (e.g., NaOH) followed by acidic workup.
 - Self-Validation: The crude product is then purified. Recrystallization from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes) is the preferred method. Purity is confirmed by measuring the melting point and comparing it to the literature value, as well as by spectroscopic analysis. The yield should be calculated and recorded.

Spectroscopic and Analytical Characterization

Unambiguous characterization is crucial for validating the synthesis and ensuring the compound's suitability for downstream applications.

Table 2: Expected Spectroscopic Data

Technique	Expected Features
^1H NMR	Two distinct signals in the aromatic region (7-8 ppm), each appearing as a doublet or singlet, corresponding to the two protons on the furan ring. A broad singlet at high chemical shift (>10 ppm) for the carboxylic acid proton, which is exchangeable with D_2O .
^{13}C NMR	Six distinct signals: two for the furan CH carbons, two for the quaternary furan carbons (one attached to $-\text{CN}$, one to $-\text{COOH}$), one for the nitrile carbon ($-\text{C}\equiv\text{N}$) around 110-120 ppm, and one for the carboxyl carbon ($-\text{COOH}$) around 160-170 ppm.
FT-IR	A sharp, intense absorption band around 2230 cm^{-1} characteristic of the $\text{C}\equiv\text{N}$ stretch. A broad O-H stretch from the carboxylic acid from $\sim 2500\text{--}3300\text{ cm}^{-1}$. A sharp $\text{C}=\text{O}$ stretch around 1700 cm^{-1} .
Mass Spec (HRMS)	The calculated exact mass is 137.0113 g/mol for $\text{C}_6\text{H}_3\text{NO}_3$. High-resolution mass spectrometry should confirm this mass to within a few ppm, verifying the elemental composition ^[1] .

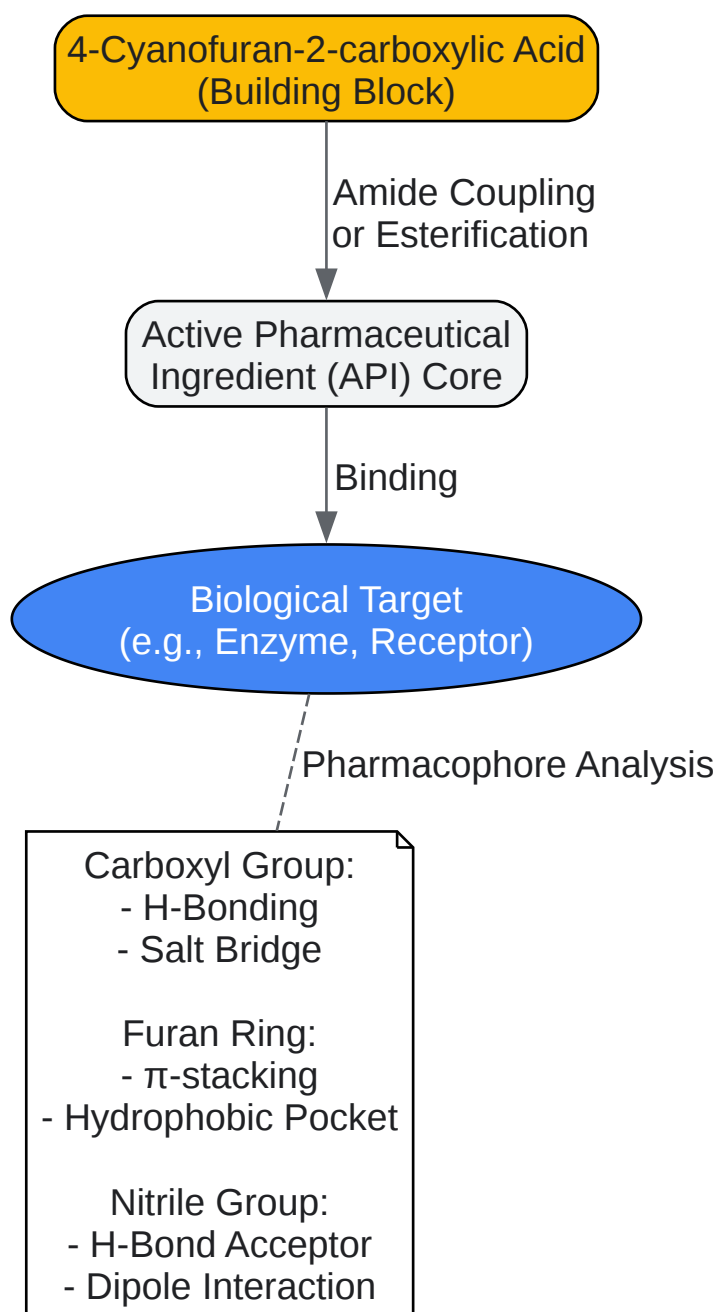
Applications in Drug Discovery and Medicinal Chemistry

The furan ring is a privileged scaffold in medicinal chemistry, acting as a bioisostere for phenyl rings while offering modified electronic properties and metabolic profiles^[6]. The carboxylic acid group is also a cornerstone of drug design, enhancing water solubility and providing a key interaction point (hydrogen bonding, salt bridge formation) with biological targets^{[3][4][7]}.

4-Cyanofuran-2-carboxylic acid combines these features with a nitrile group, which serves multiple roles:

- **Polar Interaction:** The nitrile can act as a potent hydrogen bond acceptor.

- Metabolic Blocker: It can be used to block a site of potential metabolic oxidation.
- Chemical Handle: The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further diversification possibilities.



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Caption: Logical relationship of the molecule as a building block in drug design.

This molecule is particularly useful in fragment-based drug discovery (FBDD) and as a starting point for the synthesis of inhibitors for enzymes like kinases, proteases, and metabolic enzymes where specific polar interactions are required for potency and selectivity.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed.

- **Hazard Identification:** While a specific, comprehensive toxicology profile is not widely published, related furan and carboxylic acid compounds can be irritants to the skin, eyes, and respiratory system[8][9][10]. The compound should be handled as potentially harmful if swallowed or inhaled[11][12].
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves[8][9]. All manipulations should be performed in a well-ventilated chemical fume hood[12].
- **Storage:** Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area[8][9]. It may be sensitive to light and air over prolonged periods, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability[11].
- **Disposal:** Dispose of the chemical and its container in accordance with all local, regional, and national regulations[8][11].

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